molecular formula C29H45NO3 B7781668 (3beta,25R)-spirosol-5-en-3-yl acetate

(3beta,25R)-spirosol-5-en-3-yl acetate

Cat. No.: B7781668
M. Wt: 455.7 g/mol
InChI Key: MCQNPWNREVNWDQ-KYOMLBQKSA-N
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Description

(3beta,25R)-Spirosol-5-en-3-yl acetate is a steroidal alkaloid compound. It is a derivative of spirosolane, a type of steroidal alkaloid found in certain plants. This compound is known for its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3beta,25R)-spirosol-5-en-3-yl acetate typically involves multiple steps, starting from naturally occurring steroidal alkaloids. The process includes:

    Extraction: The initial step involves extracting the precursor steroidal alkaloid from plant sources.

    Chemical Modification: The extracted compound undergoes various chemical modifications, including acetylation, to introduce the acetate group at the 3-position.

    Purification: The final product is purified using techniques such as chromatography to obtain this compound in its pure form.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. These methods often involve:

    Large-scale Extraction: Utilizing large quantities of plant material to extract the precursor compounds.

    Batch Processing: Conducting chemical modifications in large reactors to ensure consistent quality and yield.

    Automated Purification: Employing automated chromatography systems for efficient purification.

Chemical Reactions Analysis

Types of Reactions

(3beta,25R)-Spirosol-5-en-3-yl acetate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Can produce ketones or carboxylic acids.

    Reduction: Can produce alcohols or alkanes.

    Substitution: Can produce halogenated derivatives or other substituted compounds.

Scientific Research Applications

(3beta,25R)-Spirosol-5-en-3-yl acetate has various scientific research applications, including:

    Chemistry: Used as a precursor for synthesizing other steroidal alkaloids and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of (3beta,25R)-spirosol-5-en-3-yl acetate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by:

    Binding to Receptors: Interacting with specific receptors on cell surfaces or within cells.

    Modulating Enzyme Activity: Affecting the activity of enzymes involved in various biochemical pathways.

    Influencing Gene Expression: Altering the expression of genes related to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    (25R)-5beta-spirostan-3beta-ol: Another steroidal alkaloid with similar structural features.

    (3beta,14xi,17xi,22alpha,25R)-Spirosol-5-en-3-ol: A closely related compound with slight structural differences.

Uniqueness

(3beta,25R)-Spirosol-5-en-3-yl acetate is unique due to its specific acetate group at the 3-position, which can influence its biological activity and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

[(1S,2S,4S,5'R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H45NO3/c1-17-8-13-29(30-16-17)18(2)26-25(33-29)15-24-22-7-6-20-14-21(32-19(3)31)9-11-27(20,4)23(22)10-12-28(24,26)5/h6,17-18,21-26,30H,7-16H2,1-5H3/t17-,18+,21+,22-,23+,24+,25+,26+,27+,28+,29?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCQNPWNREVNWDQ-KYOMLBQKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC(=O)C)C)C)C)NC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCC2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)OC(=O)C)C)C)C)NC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H45NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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